molecular formula C8H17BO2S B13458671 4,4,5,5-Tetramethyl-2-((methylthio)methyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-((methylthio)methyl)-1,3,2-dioxaborolane

Cat. No.: B13458671
M. Wt: 188.10 g/mol
InChI Key: ABOSZCAJZRLPIH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a methylsulfanyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable sulfanyl-containing precursor. One common method includes the use of a palladium-catalyzed coupling reaction, where pinacolborane reacts with a methylsulfanyl-containing aryl halide under mild conditions to form the desired boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these bonds through coordination with nucleophiles. This property makes it a valuable reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[(methylsulfanyl)methyl]-1,3,2-dioxaborolane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the methylsulfanyl group can participate in further chemical transformations .

Properties

Molecular Formula

C8H17BO2S

Molecular Weight

188.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(methylsulfanylmethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C8H17BO2S/c1-7(2)8(3,4)11-9(10-7)6-12-5/h6H2,1-5H3

InChI Key

ABOSZCAJZRLPIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CSC

Origin of Product

United States

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